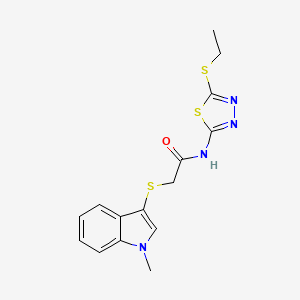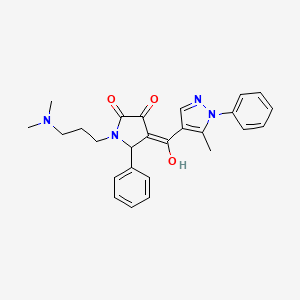
5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one (DIB) is a novel synthetic compound that has been studied for its potential applications in a wide variety of scientific fields. This compound has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential applications in both laboratory and clinical settings. In
Applications De Recherche Scientifique
5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one has been studied for its potential applications in a wide variety of scientific fields. It has been found to possess photodynamic properties, and has been studied for its potential use as a photodynamic therapy agent. It has also been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one is not yet fully understood. However, it is believed to act by targeting the mitochondrial membrane, leading to the release of reactive oxygen species (ROS). This, in turn, leads to the disruption of cellular processes and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one have been studied in both in vitro and in vivo models. In vitro studies have revealed that 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one is able to induce apoptosis in a variety of cancer cell lines, as well as inhibit the growth of bacteria and fungi. In vivo studies have demonstrated that 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one is able to reduce inflammation and oxidative stress, as well as induce apoptosis in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one in laboratory experiments include its high efficiency, low toxicity, and ability to induce apoptosis in a variety of cell lines. However, there are some limitations to using 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one in laboratory experiments. These include its instability in solution, and the fact that it is not easily soluble in water.
Orientations Futures
The potential future directions for 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one include its use as an anticancer agent, its potential use in photodynamic therapy, and its potential use in the treatment of bacterial and fungal infections. Additionally, further research is needed to better understand the mechanism of action of 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one and to explore its potential applications in other fields, such as neurology and cardiology.
Méthodes De Synthèse
The synthesis of 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one has been studied extensively and there are several methods for its synthesis. One method involves the oxidation of 4-methoxybenzoic acid with iodosulfate, followed by condensation with benzoxazol-2(3H)-one. This method has been found to be efficient and yields a high yield of the desired product.
Propriétés
IUPAC Name |
5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9I2NO4/c1-21-10-4-2-8(3-5-10)14(19)18-12-7-9(16)6-11(17)13(12)22-15(18)20/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSXXKHTGDZBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C(=CC(=C3)I)I)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9I2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2872905.png)


![Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2872911.png)




![2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2872919.png)
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2872920.png)


![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2872924.png)